![molecular formula C9H16Cl2N4 B1441479 1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride CAS No. 1354950-57-4](/img/structure/B1441479.png)
1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride
Overview
Description
“1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride” is a chemical compound. It has been mentioned in the context of being a selective, orally active inhibitor of Protein Kinase B (Akt) .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a mixture of bis hydrochloride salt, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and Et3N in n-BuOH was heated at 100 °C for 20 hours .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis
The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nanomolar inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been described. For instance, the molecular weight of a related compound, ®-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is 386.4 g/mol .Scientific Research Applications
Inhibition of Protein Kinase B (Akt)
1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride: has been identified as a potent inhibitor of Protein Kinase B (PKB), also known as Akt . Akt is a critical kinase in cell signaling pathways that regulate growth and survival, and its deregulation is often implicated in cancer. The compound’s ability to selectively inhibit PKB over other kinases like PKA makes it a promising candidate for antitumor agents.
Anticancer Therapeutics
Due to its role in inhibiting PKB/Akt, this compound has potential applications in anticancer therapeutics . It can modulate biomarkers of signaling through PKB in vivo and has shown strong inhibition of the growth of human tumor xenografts in mice, suggesting its efficacy in cancer treatment.
Allosteric Inhibition of Kinases
The compound has been explored as an allosteric inhibitor that targets sites between the kinase and PH-domains of enzymes . This alternative approach to kinase inhibition is significant because it can lead to the development of highly selective inhibitors that are non-competitive with ATP, which may reduce side effects and improve therapeutic profiles.
Pharmacological Applications in Piperidine Derivatives
Piperidine derivatives, including 1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride , play a significant role in the pharmaceutical industry . They are present in various classes of pharmaceuticals and have been the focus of recent advances in synthesis and pharmacological applications.
Designing Dual Inhibitors
This compound has been involved in the design of dual inhibitors targeting clinically resistant kinase mutations . For instance, it has been used in the creation of derivatives that act as dual inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important in the context of resistance to treatments like Crizotinib.
Synthesis of Biologically Active Piperidines
The synthesis of substituted piperidines, including 1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride , is an important area of research due to their biological activity . The development of fast and cost-effective methods for synthesizing these compounds is crucial for the construction of new drugs.
Future Directions
properties
IUPAC Name |
1-pyrimidin-4-ylpiperidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c10-8-2-1-5-13(6-8)9-3-4-11-7-12-9;;/h3-4,7-8H,1-2,5-6,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNCAYCUVBGFTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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